molecular formula C20H21ClFNO3S B588194 p-Fluoro Prasugrel-d4 Hydrochloride CAS No. 1794753-98-2

p-Fluoro Prasugrel-d4 Hydrochloride

Cat. No.: B588194
CAS No.: 1794753-98-2
M. Wt: 413.925
InChI Key: VORROWWIWNJHRE-OAIJHCBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Fluoro Prasugrel-d4 Hydrochloride is a stable isotope-labeled compound used primarily in analytical method development, method validation, and quality control applications. It is a derivative of Prasugrel, an antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome. The compound is identified by CAS No. 1794753-98-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of p-Fluoro Prasugrel-d4 Hydrochloride involves several steps, starting from the synthesis of Prasugrel. The process typically includes the following steps :

    Formation of the Thienopyridine Core: This involves the reaction of a halogenated precursor with a thienopyridine derivative under controlled conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via a substitution reaction using a fluorinating agent.

    Deuterium Labeling: The deuterium atoms are incorporated through a specific labeling process to achieve the desired isotopic composition.

    Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

p-Fluoro Prasugrel-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs .

Scientific Research Applications

p-Fluoro Prasugrel-d4 Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

p-Fluoro Prasugrel-d4 Hydrochloride, like Prasugrel, is a prodrug that requires enzymatic transformation to its active metabolite. The active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex. This inhibition reduces platelet activation and aggregation, thereby preventing thrombotic events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Fluoro Prasugrel-d4 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide distinct mass spectrometric signatures, aiding in precise quantification and tracing studies .

Properties

CAS No.

1794753-98-2

Molecular Formula

C20H21ClFNO3S

Molecular Weight

413.925

IUPAC Name

[5-[2-cyclopropyl-2-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride

InChI

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H/i4D,5D,6D,7D;

InChI Key

VORROWWIWNJHRE-OAIJHCBKSA-N

SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl

Synonyms

2-[1-[2-Cyclopropyl-1-(4-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride;  p-Fluoroprasugrel-d4 Hydrochloride;  2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl-d4)ethanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.